N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at position 2, a trifluoromethyl-substituted phenyl ring at position 3, and an N-butyl amide moiety. This structure combines electron-withdrawing groups (cyano, trifluoromethyl) with a lipophilic butyl chain, which may enhance binding affinity to biological targets (e.g., enzymes or receptors) while influencing pharmacokinetic properties such as metabolic stability and membrane permeability. Such compounds are frequently explored in medicinal chemistry for applications ranging from kinase inhibition to modulation of G-protein coupled receptors (GPCRs) .
Properties
IUPAC Name |
N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-2-3-8-20-14(21)12(10-19)9-11-6-4-5-7-13(11)15(16,17)18/h4-7,9H,2-3,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUKIBFZULIMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CC=C1C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde, butylamine, and cyanoacetic acid.
Condensation Reaction: The first step involves the condensation of 2-(trifluoromethyl)benzaldehyde with cyanoacetic acid in the presence of a base, such as sodium ethoxide, to form the intermediate 2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid.
Amidation Reaction: The intermediate is then reacted with butylamine under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in the development of new pharmaceuticals targeting specific enzymes involved in disease pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group play a crucial role in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in drug development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide and selected analogs:
Key Findings from Comparative Studies
Electron-Withdrawing Groups and Binding Affinity: The trifluoromethyl and cyano groups in the target compound and XCT790 enhance dipole interactions with hydrophobic pockets in target proteins. The nitro group in the imidazole sulfanyl analog () may increase reactivity but reduce metabolic stability compared to the target compound’s butyl chain .
Pharmacokinetic Properties: The N-butyl group in the target compound likely improves lipophilicity and half-life relative to the hydroxyl-containing analog in , which may undergo faster glucuronidation .
Biological Activity: Compound 2 from Lycium barbarum () demonstrates anti-inflammatory activity via NO inhibition, suggesting that acrylamide derivatives with polar groups (e.g., hydroxyl, methoxy) may favor anti-inflammatory applications, whereas trifluoromethyl/cyano analogs may target enzymatic pathways . The benzimidazole-containing analog () lacks a cyano group but includes a rigid heterocycle, which could confer distinct binding modes (e.g., intercalation or protease inhibition) .
Biological Activity
N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide, also known as (E)-N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide, is a compound with significant biological activity, particularly in pharmacological research. Its unique structure, characterized by a cyano group and a trifluoromethyl-substituted phenyl moiety, contributes to its potential therapeutic applications.
- Molecular Formula : C15H15F3N2O
- Molecular Weight : 296.29 g/mol
- CAS Number : 1287223-84-0
- IUPAC Name : (E)-N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its effects on cellular processes and potential therapeutic roles.
The compound's mechanism of action involves interaction with specific molecular targets, which may include enzymes and receptors involved in critical biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes.
Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis in these cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of this compound against human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 15 µM. The compound was found to induce apoptosis via mitochondrial pathways.
Study 2: Inflammation Modulation
In another investigation, the anti-inflammatory effects of the compound were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 levels, suggesting its potential for therapeutic use in inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for synthesizing N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide?
The compound can be synthesized via Knoevenagel condensation , a method widely used for α,β-unsaturated carbonyl derivatives. This involves reacting a cyanoacetamide derivative with a substituted benzaldehyde under basic conditions (e.g., piperidine or ammonium acetate). Key steps include:
- Reaction Setup : Mixing N-butyl cyanoacetamide with 2-(trifluoromethyl)benzaldehyde in a polar aprotic solvent (e.g., DMF or ethanol).
- Catalysis : Using a base to deprotonate the active methylene group and promote nucleophilic attack.
- Purification : Isolation via column chromatography or recrystallization, followed by characterization by NMR and HPLC .
Q. How is the compound’s structure validated experimentally?
Structural validation typically employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- X-ray Crystallography : Using programs like SHELXL (part of the SHELX suite) for high-resolution crystal structure determination. SHELXL refines atomic coordinates and thermal parameters, even for complex trifluoromethyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Q. What preliminary assays are used to assess biological activity?
Initial screening often includes:
- Kinase Inhibition Assays : Testing against a panel of kinases (e.g., EGFR or VEGFR) due to structural similarities to known kinase inhibitors (e.g., AZD9291 or CO-1686). Activity is measured via fluorescence polarization or ADP-Glo assays .
- Cytotoxicity Studies : Using cell lines (e.g., HeLa or MCF-7) to evaluate IC values.
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict binding modes with biological targets?
- Software Selection : Use AutoDock Vina for its improved scoring function and multithreading efficiency. It calculates grid maps automatically and clusters results for reproducibility .
- Parameterization : Set the search space to cover the active site (e.g., ATP-binding pocket for kinases). Include water molecules and co-crystallized ligands if available.
- Validation : Cross-check docking poses with experimental data (e.g., crystallographic structures from the PDB) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
SAR analysis focuses on:
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Electron-Withdrawing Groups : The trifluoromethyl group enhances lipophilicity and metabolic stability. Substitution at the ortho position (as in 2-(trifluoromethyl)phenyl) may sterically hinder off-target interactions .
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Cyanogroup Role : The cyano group stabilizes the α,β-unsaturated system and may participate in hydrogen bonding with catalytic lysine residues in kinases .
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Data Table :
Modification Site Functional Group Effect on Activity Reference Phenyl Ring -CF ↑ Lipophilicity Enamide Backbone -CN ↑ Binding affinity
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
- Refinement Tools : Use SHELXL to handle twinning or high thermal motion in crystallographic data. Its robust algorithms are validated for small molecules and macromolecules .
- Cross-Validation : Compare X-ray data with F NMR to confirm trifluoromethyl group orientation .
- Density Functional Theory (DFT) : Calculate theoretical NMR shifts to reconcile experimental discrepancies .
Q. How can reaction yields be improved during scale-up synthesis?
- Condition Optimization :
- Temperature : Controlled heating (60–80°C) minimizes side reactions in Knoevenagel condensations .
- Catalyst Screening : Test ionic liquids or microwave-assisted synthesis for faster kinetics .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed cyano groups) and adjust pH or solvent polarity accordingly .
Methodological Considerations
- Avoiding Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., PubChem data) rather than vendor-specific methods .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to ensure consistency across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
